N'-[2-methoxy-2-(thiophen-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
Description
This compound features a complex azatricyclic core fused with a bicyclic system and substituted with a methoxy-thiophene ethyl group and an ethanediamide moiety. The azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl group contributes rigidity to the structure, while the thiophene and methoxy groups enhance aromatic interactions and solubility, respectively. Such structural attributes are typical in medicinal chemistry for targeting enzymes or receptors with hydrophobic pockets .
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-27-16(13-4-6-28-11-13)10-21-19(25)20(26)22-15-7-12-3-2-5-23-17(24)9-14(8-15)18(12)23/h4,6-8,11,16H,2-3,5,9-10H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQJOEFIZASIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research Applications
1. Medicinal Chemistry
- This compound can be investigated for its pharmacological properties, particularly in the development of new therapeutic agents targeting various diseases. The presence of a thiophene ring may enhance the compound's bioactivity and selectivity towards specific biological targets.
2. Anticancer Research
- Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The unique azatricyclo structure may contribute to mechanisms that inhibit tumor growth or induce apoptosis in cancer cells.
3. Drug Delivery Systems
- The compound's ability to form stable complexes with other molecules makes it a candidate for use in drug delivery systems. Its design can potentially enhance the solubility and bioavailability of poorly soluble drugs.
4. Biological Activity Studies
- Investigating the interactions of this compound with various biomolecules can provide insights into its biological activity, including enzyme inhibition or receptor binding affinity.
Case Study 1: Anticancer Activity
A study investigating compounds structurally similar to N'-[2-methoxy... demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapeutics.
Case Study 2: Drug Delivery Mechanism
Research on the formulation of nanoparticles using this compound showed improved stability and release profiles for encapsulated drugs, indicating its utility in enhancing drug delivery systems.
Comparison with Similar Compounds
Key Structural Analogs
The most relevant analog is N-[2-(1-Benzothiophen-2-yl)-2-Hydroxypropyl]-N'-{2-Oxo-1-Azatricyclo[6.3.1.0⁴,¹²]Dodeca-4,6,8(12)-Trien-6-yl}Ethanediamide (ID: 2034359-61-8) . Both compounds share the azatricyclic core and ethanediamide linkage but differ in substituents:
| Parameter | Target Compound | Analog (2034359-61-8) |
|---|---|---|
| R1 Substituent | 2-Methoxy-2-(thiophen-3-yl)ethyl | 2-(1-Benzothiophen-2-yl)-2-hydroxypropyl |
| R2 Substituent | 2-Oxo-azatricyclo core | Identical azatricyclo core |
| Molecular Formula | C₂₃H₂₃N₃O₄S | C₂₄H₂₃N₃O₄S |
| Molecular Weight | 461.51 g/mol | 475.58 g/mol |
| Key Functional Groups | Methoxy, thiophene, amide | Benzothiophene, hydroxy, amide |
Structural Implications
- Thiophene vs. Benzothiophene : The benzothiophene in the analog introduces a larger aromatic system, likely enhancing π-π stacking interactions but reducing solubility compared to the thiophene in the target compound .
- Methoxy vs. Hydroxy Groups : The methoxy group in the target compound improves lipophilicity and metabolic stability, whereas the hydroxy group in the analog may facilitate hydrogen bonding but increase susceptibility to oxidation .
- Azatricyclic Core : Both compounds utilize this rigid scaffold, which is advantageous for maintaining conformational stability in biological environments .
Computational and QSAR Insights
- Electronic Effects : The methoxy group’s electron-donating nature may modulate the electron density of the azatricyclic core, influencing interactions with electrophilic biological targets .
Q & A
Q. Critical Parameters :
- Monitor reaction progress via TLC/HPLC-MS to isolate intermediates.
- Optimize solvent polarity to reduce steric hindrance from the azatricyclo core .
Basic: How can structural elucidation be performed for this compound?
Methodological Answer:
Combine spectroscopic and computational techniques:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR to assign methoxy, thiophene, and azatricyclo protons/carbons.
- 2D techniques (COSY, HSQC) resolve overlapping signals from the bicyclic framework .
- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and hydrogen-bonding patterns in the azatricyclo system .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS) with <2 ppm error .
Data Interpretation Tip :
Correlate computational predictions (DFT-optimized structures) with experimental spectra to resolve ambiguities .
Basic: What initial biological assays are recommended to evaluate its bioactivity?
Methodological Answer:
Prioritize target-agnostic screens followed by mechanistic studies:
- Broad-Spectrum Assays :
- Antimicrobial: Broth microdilution (MIC against Gram+/Gram– bacteria, fungi) .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s amide groups for binding .
Q. Key Controls :
- Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
- Validate solubility in assay media (DMSO ≤0.1% v/v) .
Advanced: How does the azatricyclo framework influence reactivity in nucleophilic substitutions?
Methodological Answer:
The azatricyclo core imposes steric and electronic constraints:
- Steric Effects : The rigid bicyclic structure restricts access to the carbonyl group, slowing nucleophilic attacks (e.g., aminolysis) .
- Electronic Effects : Electron-withdrawing oxo groups activate adjacent carbons for SNAr reactions but require polar aprotic solvents (e.g., DMSO) to stabilize transition states .
Q. Experimental Validation :
- Compare reaction rates with a non-azatricyclo analog using kinetic studies (UV-Vis monitoring) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Systematic troubleshooting steps:
Purity Verification : Re-analyze compound batches via HPLC-MS to rule out degradation products .
Assay Conditions :
- Adjust pH (6.5–7.4) to mimic physiological environments.
- Test under hypoxia vs. normoxia if targeting redox-sensitive pathways .
Orthogonal Assays : Confirm enzyme inhibition with SPR (binding affinity) and cellular thermal shift assays (target engagement) .
Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations—fix ATP levels at Km values for reproducibility .
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
Use hierarchical modeling:
Molecular Docking (AutoDock Vina) : Screen against protein databases (PDB) to identify likely targets (e.g., kinases, GPCRs) .
MD Simulations (GROMACS) : Simulate ligand-receptor complexes (100 ns trajectories) to assess binding stability and hydration effects .
QSAR Modeling : Train models on analogs with known bioactivity to prioritize derivatives for synthesis .
Validation : Cross-check docking poses with mutagenesis data (e.g., key residue interactions) .
Advanced: How to design derivatives to improve metabolic stability?
Methodological Answer:
Focus on structural modifications to reduce CYP450-mediated oxidation:
- Thiophene Ring : Replace with fluorinated thiophene to block epoxidation .
- Methoxy Group : Introduce electron-withdrawing substituents (e.g., -CF₃) to slow demethylation .
- Azatricyclo Core : Methylate bridgehead positions to sterically shield reactive sites .
Q. In Vitro Testing :
- Incubate derivatives with liver microsomes (human/rat) and quantify parent compound via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
